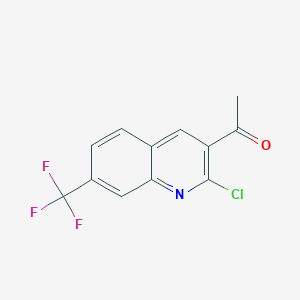
1-Butanone, 1-(2-chloro-3-ethyl-6-quinolinyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is a synthetic organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Alkylation: The quinoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3). The ethyl group is introduced at the 3-position through Friedel-Crafts alkylation using ethyl chloride and aluminum chloride (AlCl3).
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products
Oxidation: Quinoline N-oxides
Reduction: 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL
Substitution: 2-substituted quinoline derivatives
科学的研究の応用
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to inhibition of DNA replication, enzyme activity, or receptor signaling.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-OL: A closely related compound with a hydroxyl group instead of a ketone.
2-CHLORO-3-ETHYLQUINOLINE: Lacks the butanone moiety but shares the quinoline core structure.
3-ETHYLQUINOLINE: Similar quinoline core but without the chlorine and butanone groups.
Uniqueness
1-(2-CHLORO-3-ETHYLQUINOLIN-6-YL)-3-METHYLBUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a chlorinated and alkylated side chain makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
409340-62-1 |
|---|---|
分子式 |
C16H18ClNO |
分子量 |
275.77 g/mol |
IUPAC名 |
1-(2-chloro-3-ethylquinolin-6-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18ClNO/c1-4-11-8-13-9-12(15(19)7-10(2)3)5-6-14(13)18-16(11)17/h5-6,8-10H,4,7H2,1-3H3 |
InChIキー |
ORAWYVVFXHNMJS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)CC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)



![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)







![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)

